molecular formula C10H8BrNO3 B15248073 Ethyl 6-bromobenzo[d]oxazole-2-carboxylate

Ethyl 6-bromobenzo[d]oxazole-2-carboxylate

Cat. No.: B15248073
M. Wt: 270.08 g/mol
InChI Key: GPUZCYDFPFMHCO-UHFFFAOYSA-N
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Description

Ethyl 6-bromobenzo[d]oxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a bromine atom at the 6-position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromobenzo[d]oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl bromoacetate in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromobenzo[d]oxazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-bromobenzo[d]oxazole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-bromobenzo[d]oxazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chlorobenzo[d]oxazole-2-carboxylate
  • Ethyl 6-fluorobenzo[d]oxazole-2-carboxylate
  • Ethyl 6-iodobenzo[d]oxazole-2-carboxylate

Uniqueness

Ethyl 6-bromobenzo[d]oxazole-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 6-bromo-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3

InChI Key

GPUZCYDFPFMHCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

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